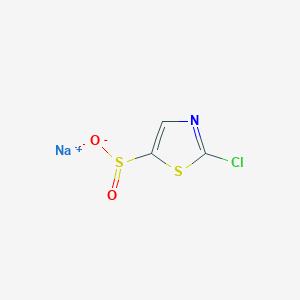
Sodium2-chlorothiazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium2-chlorothiazole-5-sulfinate is a sulfinate salt that has garnered attention due to its versatile reactivity and stability. These compounds are generally colorless, odorless, and non-corrosive solids that are hygroscopic and exist in their hydrated forms . This compound, in particular, is used as a precursor for various sulfur-containing organic molecules.
Preparation Methods
The synthesis of sodium sulfinates, including sodium2-chlorothiazole-5-sulfinate, involves several methods. One common method is the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method involves the reaction of 2-bromo-thiophene with n-BuLi at −78°C, resulting in lithium–bromine exchange and nucleophilic attack by 2-lithiothiophene on BuBr, followed by reaction with DABSO to give the desired sulfinate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Sodium2-chlorothiazole-5-sulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, n-BuLi, and DABSO . The major products formed from these reactions include sulfones, sulfonamides, and other sulfur-containing organic molecules . For example, the reaction with hydrogen peroxide in glacial acetic acid results in the formation of sulfones .
Scientific Research Applications
Sodium2-chlorothiazole-5-sulfinate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides In biology, it is used in the study of sulfur-containing biomolecules and their interactionsIn industry, it is used in the production of agrochemicals, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of sodium2-chlorothiazole-5-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It can introduce the -SO2- moiety into various molecules, leading to the formation of sulfones, sulfonamides, and other sulfur-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium2-chlorothiazole-5-sulfinate can be compared with other similar compounds, such as sodium sulfinates (RSO2Na), which are also used as building blocks for the synthesis of organosulfur compounds . Similar compounds include vinyl triflones, which are obtained via the iodine-mediated triflylation of styrenes with CF3SO2Na . The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C3HClNNaO2S2 |
|---|---|
Molecular Weight |
205.6 g/mol |
IUPAC Name |
sodium;2-chloro-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C3H2ClNO2S2.Na/c4-3-5-1-2(8-3)9(6)7;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
KJMDVUYXVFSASJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



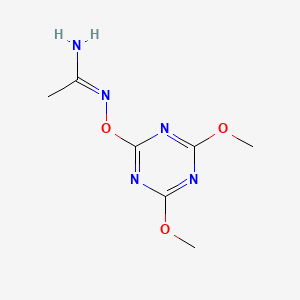
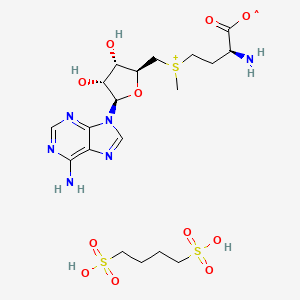
![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)
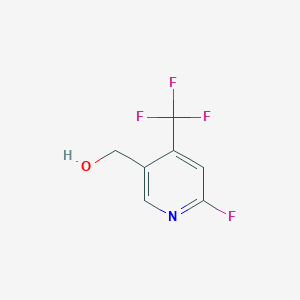
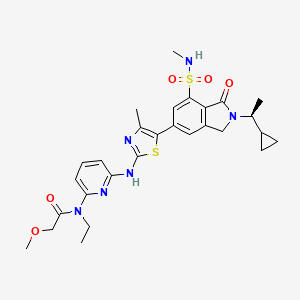

![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)

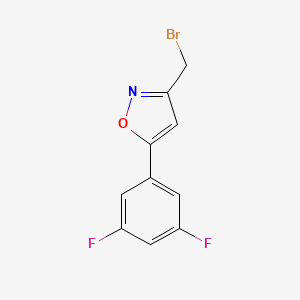
![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
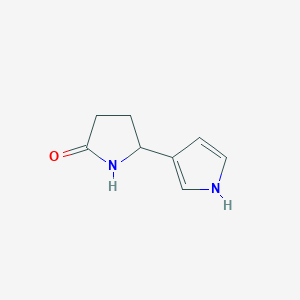
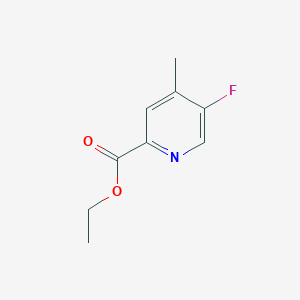
![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)
